molecular formula C17H27ClFNO2 B13762256 Dibutylaminoethyl p-fluorobenzoate hydrochloride CAS No. 495-65-8

Dibutylaminoethyl p-fluorobenzoate hydrochloride

Cat. No.: B13762256
CAS No.: 495-65-8
M. Wt: 331.9 g/mol
InChI Key: CMWBRWHYPIGOMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutylaminoethyl p-fluorobenzoate hydrochloride typically involves the esterification of p-fluorobenzoic acid with 2-(dibutylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dibutylaminoethyl p-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Dibutylaminoethyl p-fluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

495-65-8

Molecular Formula

C17H27ClFNO2

Molecular Weight

331.9 g/mol

IUPAC Name

2-(dibutylamino)ethyl 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C17H26FNO2.ClH/c1-3-5-11-19(12-6-4-2)13-14-21-17(20)15-7-9-16(18)10-8-15;/h7-10H,3-6,11-14H2,1-2H3;1H

InChI Key

CMWBRWHYPIGOMG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)C1=CC=C(C=C1)F.Cl

Origin of Product

United States

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